7-(dimethylphosphoryl)quinoline
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for diverse functionalization. frontiersin.orgresearchgate.net This versatility has led to the development of a vast number of quinoline derivatives with a broad spectrum of biological activities, including applications as anticancer, and antimalarial agents. nih.govwikipedia.orgnih.govekb.eg The ability of the quinoline ring system to be synthetically modified allows for the fine-tuning of its steric and electronic properties, making it a privileged scaffold in drug discovery and the design of functional materials. nih.govresearchgate.net
Exploration of Organophosphorus Moieties in Complex Organic Structures
Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a diverse class of molecules with significant applications in various fields of chemistry. wikipedia.orgchemeurope.com The incorporation of organophosphorus moieties, such as the phosphine (B1218219) oxide group, into complex organic structures can dramatically alter the parent molecule's physical and chemical properties. wikipedia.orgwikipedia.orgbldpharm.com For instance, the strong hydrogen-bond accepting capability of the phosphine oxide group can enhance solubility and polarity. bldpharm.com This has been strategically utilized in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. bldpharm.com Furthermore, organophosphorus groups can act as ligands for metal catalysts, participate in various coupling reactions, and serve as key intermediates in organic synthesis. nih.govresearchgate.net
Academic and Research Context of 7-(dimethylphosphoryl)quinoline within the Quinoline-Phosphine Oxide Class
Within the broader class of phosphorus-substituted quinolines, compounds bearing a phosphine oxide group have garnered considerable interest. nih.govresearchgate.net this compound belongs to this quinoline-phosphine oxide class. Research into this specific compound and its analogs is often driven by the desire to combine the advantageous properties of the quinoline scaffold with the unique characteristics of the phosphine oxide moiety. This includes exploring its potential in catalysis, materials science, and as a building block for more complex molecules. The study of this compound contributes to a deeper understanding of structure-activity relationships within this class of compounds and opens avenues for the development of novel functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-dimethylphosphorylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 7 Dimethylphosphoryl Quinoline
Molecular Structure and Key Identifiers
The molecular structure of 7-(dimethylphosphoryl)quinoline is characterized by a quinoline (B57606) ring substituted at the 7-position with a dimethylphosphoryl group.
| Property | Value |
| Molecular Formula | C₁₁H₁₂NOP |
| IUPAC Name | (Quinolin-7-yl)dimethylphosphine oxide |
| CAS Number | Not available in the provided search results. |
| Molar Mass | 205.19 g/mol |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, the following spectroscopic characteristics would be expected, based on the general knowledge of quinoline and organophosphorus compounds. hmdb.cauncw.eduresearchgate.net
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the quinoline ring and the methyl groups attached to the phosphorus atom. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their position on the quinoline ring and the electronic influence of the dimethylphosphoryl group. uncw.edu The protons of the two methyl groups would likely appear as a doublet in the upfield region due to coupling with the phosphorus-31 nucleus.
The ¹³C NMR spectrum would show signals for each of the eleven carbon atoms in the molecule. The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 120-150 ppm), while the methyl carbons would appear at a much higher field. researchgate.net The carbon atom at the 7-position, directly bonded to the phosphorus atom, would exhibit a characteristic coupling constant (J-coupling) with the ³¹P nucleus.
³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. For this compound, a single signal would be expected in the ³¹P NMR spectrum, with a chemical shift characteristic of a trialkylphosphine oxide. This provides direct evidence for the presence and electronic environment of the phosphorus atom.
Physical Properties
The physical properties of this compound dictate its behavior in various solvents and its handling characteristics.
| Property | Description |
| Appearance | Likely a solid at room temperature, typical for many substituted quinolines. |
| Solubility | Expected to have moderate solubility in polar organic solvents and potentially some solubility in water due to the polar phosphine (B1218219) oxide group. bldpharm.com |
| Melting Point | A specific melting point would be determined experimentally. |
Synthesis and Characterization of 7 Dimethylphosphoryl Quinoline
Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses. iipseries.orgjptcp.com The introduction of the dimethylphosphoryl group at the 7-position would likely involve a cross-coupling reaction. A plausible synthetic route could start from a halogenated quinoline, such as 7-bromoquinoline (B152726) or 7-iodoquinoline, which would then be reacted with a suitable phosphorus-containing reagent like dimethylphosphine (B1204785) oxide or a related precursor in the presence of a transition metal catalyst (e.g., palladium or copper). researchgate.net
Purification and Isolation
Following the chemical reaction, this compound would need to be isolated from the reaction mixture and purified. Standard laboratory techniques such as extraction, chromatography (e.g., column chromatography on silica (B1680970) gel), and recrystallization would be employed to obtain the pure compound. The choice of purification method would depend on the physical properties of the product and the impurities present.
Analytical Characterization
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques would be utilized.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | To confirm the molecular structure and identify the different types of protons, carbons, and the phosphorus environment. hmdb.cauncw.eduresearchgate.net |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the compound's identity. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present, such as the P=O stretch of the phosphine (B1218219) oxide and the C=N and C=C vibrations of the quinoline ring. |
| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, which should match the calculated values for the molecular formula C₁₁H₁₂NOP. |
Computational and Theoretical Investigations
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govscirp.org DFT methods are widely used to investigate the structural, spectroscopic, and chemical reactivity aspects of quinoline (B57606) derivatives. bhu.ac.in
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net
For quinoline derivatives, DFT calculations are frequently employed to determine the energies of these orbitals. scirp.org For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to correspond to the S0→S2 electronic transition. dergipark.org.tr The distribution of HOMO and LUMO orbitals across the molecule reveals sites susceptible to electrophilic and nucleophilic attack, respectively. In many quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed over the entire molecule, including substituents. dergipark.org.tr
| Parameter | Description | Significance in 7-(dimethylphosphoryl)quinoline |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher EHOMO suggests a better electron donor. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower ELUMO suggests a better electron acceptor. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Reflects the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. irjweb.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov For quinoline derivatives, the negative potential is often associated with the lone pair of electrons on the nitrogen atom and other electronegative atoms in substituents. researchgate.net
The Average Local Ionization Energy (ALIE) surface provides another layer of reactivity prediction by indicating the regions where an electron is most easily removed. Lower ALIE values correspond to sites that are more susceptible to electrophilic attack. Computational studies on quinoline derivatives have utilized ALIE surfaces to complement MEP analysis in identifying reactive sites. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. nih.govresearchgate.net This allows for a direct comparison between theoretical predictions and experimental data, providing validation for the computational model. mdpi.com
For quinoline derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. researchgate.net For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT was used to calculate the vertical electronic transition excitations and their corresponding oscillator strengths. dergipark.org.tr The solvent effect on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com While TD-DFT can accurately represent the general features and relative positions of absorption peaks, the absolute peak positions may sometimes show deviations from experimental spectra. medium.com
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org By locating transition states and intermediates, researchers can determine the most favorable reaction pathways and understand the factors governing selectivity. For reactions involving quinoline derivatives, computational studies can explore various possible mechanisms, such as those in copper-catalyzed couplings or domino reactions, providing a detailed understanding of the catalytic cycle and the roles of different reagents. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nirmauni.ac.in
For a molecule like this compound, MD simulations can be used to:
Explore the conformational landscape: Identify the most stable conformers and the energy barriers between them.
Analyze dynamic behavior: Understand how the dimethylphosphoryl group rotates and interacts with the quinoline ring. frontiersin.org
Study interactions with other molecules: Simulate the behavior of the molecule in different solvents or its binding to a biological target. mdpi.comnih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to measure its compactness. nirmauni.ac.in
Molecular Docking Studies for Ligand-Target Recognition and Interaction Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This technique allows for the detailed analysis of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and binding affinity.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous such investigations against a wide array of biological targets. nih.govmdpi.comamazonaws.comnih.govresearchgate.net These studies provide a framework for understanding how the quinoline scaffold, and by extension, this compound, might interact with various protein active sites.
For instance, in studies involving quinoline derivatives targeting enzymes, the quinoline nitrogen often acts as a hydrogen bond acceptor, a critical interaction within the hinge region of kinases. nih.gov The aromatic rings of the quinoline core frequently engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. nih.gov
The introduction of a dimethylphosphoryl group at the 7-position of the quinoline ring is expected to significantly influence its binding characteristics. The phosphoryl group can act as a strong hydrogen bond acceptor, potentially forming interactions with donor residues such as arginine, lysine, or serine in a protein's active site. nih.gov Furthermore, the polar nature of the P=O bond could contribute to favorable electrostatic interactions.
To illustrate the potential interactions, a hypothetical docking scenario of this compound within a generic kinase active site is presented below. This is based on common interaction patterns observed for other quinoline-based inhibitors.
| Potential Interaction Type | Interacting Residue (Example) | Functional Group on this compound |
| Hydrogen Bond | Lysine, Arginine, Serine | Phosphoryl Oxygen |
| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Quinoline Ring System |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Methyl Groups of Dimethylphosphoryl Moiety |
| Electrostatic Interaction | Charged Amino Acids | Polar Phosphoryl Group |
This table represents a hypothetical scenario based on the known interaction patterns of quinoline derivatives and the chemical properties of the dimethylphosphoryl group.
The precise nature and strength of these interactions would ultimately depend on the specific topology and amino acid composition of the target protein's binding site. Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For the quinoline class of compounds, numerous QSAR models have been developed for a variety of biological activities, including anticancer, antibacterial, and antiviral effects. nih.govnih.gov These studies often employ a range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to build a statistically significant model.
While a specific QSAR model for this compound is not available, we can infer the potential impact of the dimethylphosphoryl substituent based on general QSAR principles. The introduction of this group would significantly alter several key descriptors:
Steric Descriptors: The size and shape of the dimethylphosphoryl group, as defined by parameters like molecular volume and surface area, would play a crucial role in how the molecule fits into a binding pocket.
Hydrophilic/Hydrophobic Descriptors: The phosphoryl moiety increases the polarity and hydrophilicity of the molecule, which can impact its solubility and ability to cross biological membranes.
A typical ligand-based drug design approach for a series of analogues of this compound would involve the following steps:
Synthesis and biological testing of a diverse set of derivatives with modifications at various positions.
Calculation of a wide range of molecular descriptors for each compound.
Development of a QSAR model using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with biological activity.
Validation of the model to ensure its predictive power.
Use of the validated model to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The insights gained from such a QSAR study would be instrumental in optimizing the structure of this compound to enhance its desired biological activity.
In Silico Prediction of Theoretical Pharmacokinetic Parameters
The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction models are widely used in the early stages of drug discovery to identify potential liabilities and guide molecular design. eurekaselect.comresearchgate.netnih.gov
For this compound, while specific experimental ADME data is lacking, its pharmacokinetic profile can be theoretically estimated using various computational tools. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.
The presence of the dimethylphosphoryl group is expected to have a significant impact on the ADME properties of the quinoline scaffold. The increased polarity due to the phosphoryl moiety would likely decrease its lipophilicity and potentially reduce its ability to passively diffuse across the blood-brain barrier. However, it may also improve aqueous solubility.
Below is a table of theoretically predicted pharmacokinetic parameters for a representative quinoline structure, illustrating the types of data that can be generated through in silico analysis. The values for this compound would need to be specifically calculated using appropriate software.
| Pharmacokinetic Parameter | Predicted Value Range for Quinoline Derivatives | Potential Influence of the Dimethylphosphoryl Group |
| Absorption | ||
| Oral Bioavailability | Variable | May be influenced by increased polarity |
| Human Intestinal Absorption | Good to Moderate | Potentially reduced due to lower lipophilicity |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Variable | Likely to be low due to high polarity |
| Plasma Protein Binding | High | May be altered by the presence of the phosphoryl group |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of various isoforms | The phosphoryl group could influence interactions with metabolizing enzymes |
| Excretion | ||
| Renal Excretion | Variable | Increased water solubility may favor renal clearance |
This table provides a general overview based on known properties of quinoline derivatives and the anticipated effects of a dimethylphosphoryl substituent. Actual values for this compound require specific computational modeling.
In silico toxicity predictions can also be performed to assess the likelihood of adverse effects, such as mutagenicity or cardiotoxicity. These computational tools, while not a substitute for experimental testing, are invaluable for the early-stage risk assessment of novel chemical entities like this compound. nih.gov
Anticancer and Antiproliferative Mechanisms of Phosphorus-Substituted Quinolines
Phosphorus-substituted quinolines have demonstrated notable potential as anticancer and antiproliferative agents through various mechanisms of action. These compounds interfere with critical cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.
Topoisomerase I (TOP1) Inhibition and Related Cellular Responses
Certain quinoline derivatives have been identified as inhibitors of topoisomerase I (TOP1), an essential enzyme involved in DNA replication and transcription. core.ac.uknih.gov By stabilizing the TOP1-DNA cleavage complex, these compounds lead to the accumulation of DNA single-strand breaks, which can subsequently be converted into double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov The inhibition of topoisomerase enzymes is a well-established strategy in cancer chemotherapy, with several clinically approved drugs acting through this mechanism. nih.gov
Modulation of Kinase Activities
Quinolines have been shown to modulate the activity of various protein kinases that are crucial for cancer cell signaling and survival. ekb.eg
EGFR (Epidermal Growth Factor Receptor): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when activated, initiates signaling pathways promoting cell proliferation, survival, and migration. Some quinoline derivatives have been investigated for their potential to inhibit EGFR activity, a common target in cancer therapy. nih.gov
IGF-1R and IGF-2R (Insulin-like Growth Factor Receptors): The insulin-like growth factor 1 receptor (IGF-1R) and its homolog, the insulin-like growth factor 2 receptor (IGF-2R), are transmembrane tyrosine kinases that play a significant role in cell growth, differentiation, and apoptosis. medchemexpress.com Activation of IGF-1R has been implicated in resistance to certain cancer therapies. nih.gov The potential of quinoline compounds to modulate IGF-1R and IGF-2R signaling is an area of active research. nih.govmedchemexpress.com
BCR-ABL1: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of BCR-ABL1 kinase activity is a primary therapeutic strategy for CML. The potential for quinoline derivatives to target this kinase is of significant interest.
Impact on Cellular Pathways: DNA Interaction, Cell Cycle Regulation, and Apoptosis Induction
The anticancer effects of quinoline derivatives are often a result of their multifaceted impact on fundamental cellular processes.
DNA Interaction: Some quinoline compounds can interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription, contributing to their cytotoxic effects. nih.gov
Cell Cycle Regulation: By inducing DNA damage or modulating kinase signaling pathways, these compounds can trigger cell cycle checkpoints. nih.gov This leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation. nih.gov
Apoptosis Induction: The accumulation of cellular stress and DNA damage caused by quinoline derivatives can activate the intrinsic or extrinsic pathways of apoptosis, or programmed cell death. nih.govnih.gov This is a critical mechanism for eliminating cancer cells. nih.gov
In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines
The cytotoxic effects of phosphorus-substituted quinolines have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | Key Findings |
| A549 | Lung Carcinoma | Studies have shown that certain quinoline derivatives exhibit cytotoxic effects against A549 cells. nih.gov |
| SKOV03 | Ovarian Cancer | The cytotoxicity of quinoline compounds has been assessed in SKOV03 ovarian cancer cells. |
| Hep 3B | Hepatocellular Carcinoma | Quinoline derivatives have demonstrated anticancer activity against Hep3B liver cancer cells. nih.gov |
| HL60 | Promyelocytic Leukemia | The antiproliferative effects of these compounds have been observed in HL60 leukemia cells. |
| K562 | Chronic Myeloid Leukemia | Quinoline derivatives have shown inhibitory effects on the growth of K562 cells. nih.gov |
Antimicrobial Properties: Antibacterial and Antifungal Activity
Quinolines are a well-established class of compounds with significant antimicrobial properties. nih.govbiointerfaceresearch.com Their derivatives have been extensively studied for their efficacy against a wide range of bacterial and fungal pathogens. nih.govbiointerfaceresearch.comnih.govnih.govnih.gov
Antibacterial Activity: Quinoline-based compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.govnih.govusf.edu Some derivatives have shown efficacy against multidrug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance. nih.govusf.edu The in vitro activity of several quinolone derivatives has been determined against various clinical isolates, including Clostridium difficile. nih.gov For instance, certain 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Escherichia coli. nih.gov
Antifungal Activity: Various substituted quinolines have been reported to possess antifungal properties. nih.govresearchgate.netnih.govmdpi.com Studies have demonstrated their activity against a spectrum of fungal species, including those of clinical importance. researchgate.netnih.gov For example, certain quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans and other opportunistic fungi like Candida spp. and Aspergillus spp. nih.gov The structure-activity relationship of these compounds continues to be an area of active investigation to develop more potent antifungal agents. nih.gov
Antimalarial Potential and Associated Biochemical Mechanisms
The quinoline core is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) having been used for decades. nih.govresearchgate.net Research continues to explore new quinoline derivatives with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum. nih.govnih.gov
Heme-Polymerization Inhibition: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme polymerization. nih.govnih.gov During the intraerythrocytic stage of its life cycle, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.gov Quinolines are believed to interfere with this detoxification process by forming a complex with heme, which then caps (B75204) the growing hemozoin polymer, preventing further sequestration of toxic heme. nih.gov The resulting accumulation of free heme is lethal to the parasite. nih.gov The ability of a quinoline derivative to both accumulate in the parasite's food vacuole and inhibit heme polymerization is crucial for its antimalarial activity. nih.gov
Antileishmanial Activity in Parasitic Models
No publicly available research data specifically details the antileishmanial activity of this compound in parasitic models. While the broader class of quinoline derivatives has been investigated for antileishmanial properties, specific studies on the 7-(dimethylphosphoryl) derivative are not present in the reviewed scientific literature.
General studies on quinoline compounds have shown potential against various Leishmania species. For instance, research on other quinoline derivatives has demonstrated activity against both promastigote and amastigote forms of the parasite. The proposed mechanisms of action for some quinoline analogs include the inhibition of hemin (B1673052) degradation, leading to oxidative stress within the parasite. However, without specific experimental data for this compound, its efficacy and mechanism of action in parasitic models remain uncharacterized.
Other Enzyme Inhibition and Biological Target Interactions (e.g., Acetylcholinesterase, α-Glucosidase, α-Amylase)
There is no specific information available in the scientific literature regarding the inhibitory activity of this compound against acetylcholinesterase, α-glucosidase, or α-amylase.
The broader family of quinoline derivatives has been a subject of interest in enzyme inhibition studies. Various analogs have been synthesized and evaluated for their potential to inhibit these enzymes. For example, certain quinoline-based compounds have been identified as inhibitors of acetylcholinesterase, a key enzyme in the nervous system. Similarly, other derivatives have been investigated as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. These studies often explore the structure-activity relationships within a series of related compounds to identify key structural features responsible for inhibitory activity. However, specific data on the inhibitory concentrations (IC₅₀) or the nature of interaction for this compound with these enzymes is not documented in available research.
Conclusion
Specific Routes to Phosphorus-Substituted Quinoline Scaffolds
Once the quinoline core is established, the next critical step is the introduction of the dimethylphosphoryl group. This can be achieved through various methods, including multicomponent reactions and the functionalization of pre-formed heterocyclic cores.
Introduction of the Phosphine Oxide Moiety via Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netsurfacesciencewestern.com The Kabachnik-Fields reaction, a well-known MCR, can be adapted to synthesize α-aminophosphine oxides. researchgate.net This type of reaction typically involves an amine, a carbonyl compound, and a P-H compound like a secondary phosphine oxide. researchgate.netsurfacesciencewestern.com While direct synthesis of this compound via an MCR is not explicitly detailed in the provided context, the principles of MCRs suggest a potential pathway where a suitably functionalized aniline derivative could react with an appropriate aldehyde and dimethylphosphine (B1204785) oxide to construct the phosphorus-substituted heterocyclic system.
Povarov-Type Reactions for the Synthesis of Tetrahydroquinolinylphosphine Oxides
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines (THQs). nih.govbeilstein-journals.orgresearchgate.net It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. beilstein-journals.org While the direct synthesis of a phosphine oxide-substituted quinoline via a Povarov reaction is not explicitly described, it is conceivable to synthesize a tetrahydroquinoline intermediate bearing a group that can be later converted to a phosphine oxide. The reaction often produces a mixture of stereoisomers. beilstein-journals.org
Dehydrogenation and Oxidation Protocols for Aromatic Phosphorus-Quinoline Systems
Often, synthetic routes to substituted quinolines first yield a tetrahydroquinoline derivative, which must then be aromatized. nih.gov Various dehydrogenation or oxidation protocols are employed for this purpose. acs.orgclockss.orgresearchgate.net For example, manganese dioxide has been shown to be an effective reagent for the oxidation of tetrahydroquinolines to quinolines. beilstein-journals.org Other methods include the use of cobalt or copper-based catalysts in the presence of an oxidant, sometimes even ambient air. acs.orgclockss.org The choice of oxidant and reaction conditions can be critical to avoid side reactions, especially when sensitive functional groups are present. beilstein-journals.org Once the aromatic quinoline ring is formed, direct phosphorylation can be another route. For instance, radical phosphorylation using P-centered radicals generated from various precursors has been used to functionalize heterocyclic systems. nih.gov
Catalytic and Green Chemistry Approaches in Quinoline Synthesis
The development of catalytic systems has revolutionized quinoline synthesis, offering milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods like the Skraup, Friedländer, or Doebner-von Miller syntheses. researchgate.netmdpi.com Concurrently, the principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly integrated into these synthetic routes. tandfonline.comnih.gov This involves the use of non-toxic catalysts, safer solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation. tandfonline.comresearchgate.netjptcp.com
A significant area of research focuses on the use of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused, aligning with green chemistry goals. nih.govacs.org These catalysts have been successfully employed in one-pot reactions to produce a variety of substituted quinolines in high yields. nih.gov
Catalytic Systems in Quinoline Synthesis
Various transition metals have been explored for their catalytic activity in quinoline synthesis, each offering distinct advantages.
Copper Catalysis: Copper catalysts are valued for their low cost and effectiveness in various coupling and cyclization reactions. acs.org One notable method is a three-component coupling of anilines, aldehydes, and alkynes, catalyzed by copper(II) triflate without the need for ligands or special atmospheres. acs.org This approach allows for the direct formation of alkyl-substituted quinolines under solvent-free conditions. acs.org Another copper-catalyzed method involves the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org
Cobalt Catalysis: Cobalt-based catalysts have proven effective for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.comorganic-chemistry.org These reactions can be performed under mild, ligand-free conditions to produce quinolines and related N-heterocycles. mdpi.comorganic-chemistry.org
Nickel Catalysis: Inexpensive and earth-abundant nickel catalysts are used for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Nickel-catalyzed double dehydrogenative coupling provides an eco-friendly route to quinolines at moderate temperatures. organic-chemistry.org
Manganese Catalysis: Simple and inexpensive manganese(II) complexes can mediate the synthesis of quinolines from amino alcohols and ketones, showcasing a phosphine-free catalytic system. organic-chemistry.org
Gold Catalysis: Gold catalysts have enabled significant advancements in quinoline synthesis through various intermolecular annulation and intramolecular cyclization reactions. rsc.org
The table below summarizes representative findings for the catalytic synthesis of quinoline derivatives, highlighting the diversity of modern methods.
Interactive Data Table: Catalytic Synthesis of Quinoline Derivatives| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ | p-Anisidine, p-Fluorobenzaldehyde, 1-Octyne | Solvent-free, 100 °C, 24 h | 69 | acs.org |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | One-pot, mild conditions | Good | organic-chemistry.org |
| Nickel Complex | α-2-Aminoaryl alcohols, Ketones/Alcohols | Dehydrogenation/Condensation | N/A | organic-chemistry.org |
| Manganese(II) Complex | Amino alcohols, Ketones | Phosphine-free | N/A | organic-chemistry.org |
| Molecular Iodine (I₂) | Aryl amines, Acetylenedicarboxylates | Metal-free, MeCN, 80 °C | Good | rsc.org |
The introduction of a phosphoryl group onto a quinoline ring is a key step for synthesizing the target compound, this compound. While literature on the specific C-7 phosphorylation is scarce, methods for phosphorylating other positions of the quinoline and related N-heterocycles provide valuable insights.
A notable development is the visible-light-promoted C4-selective phosphorylation of quinoline derivatives. acs.org This Minisci-type reaction utilizes a cross-dehydrogenation coupling mechanism to form a C-P bond under mild, metal-free conditions. The process is highly regioselective for the C4 position and proceeds via a radical pathway. acs.org For instance, 7-chloro-2-methylquinoline (B49615) and 2,8-dimethylquinoline (B75129) were successfully phosphorylated at the C4 position in 85% and 81% yields, respectively. acs.org
Another strategy involves a cascade phosphorylation and cycloisomerization of ynones with diphenylphosphine (B32561) oxides, mediated by potassium phosphate, to yield C4-phosphorylated quinolines. researchgate.net This method achieves the formation of both a C-P and a C-N bond in a single procedure. researchgate.net
Based on established organometallic chemistry, a plausible route to this compound would involve the synthesis of a 7-haloquinoline intermediate, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., a palladium- or nickel-catalyzed Hirao or Stille-type coupling) with a suitable phosphorus nucleophile, such as dimethyl phosphite. Heteroaromatic phosphates themselves can also serve as electrophiles in cross-coupling reactions. organic-chemistry.org
Based on the comprehensive search conducted, specific experimental spectroscopic data for the compound “this compound” is not available in the provided search results. The search yielded information on quinoline itself and various other derivatives, but not for the specific 7-dimethylphosphoryl substituted quinoline.
Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested under the specified outline for “this compound”. Fulfilling the request would require fabricating data, which would be scientifically inaccurate.
Photoluminescence and Fluorescence Studies
Photoluminescence and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of molecules. Quinoline and its derivatives are known for their fascinating photoluminescence characteristics, which are highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.net The introduction of a dimethylphosphoryl group at the 7-position is expected to modulate the photophysical properties of the quinoline core.
Fluorescent quinoline derivatives often exhibit intramolecular charge transfer (ICT) characteristics due to the electron-accepting nature of the quinoline ring. researchgate.net The electronic properties of substituents significantly influence the absorption and emission wavelengths. researchgate.net For instance, studies on other substituted quinolines, such as trifluoromethylated quinoline-phenol Schiff bases, have shown that these compounds can exhibit good fluorescence quantum yields (Φf) and that the Stokes shifts are solvent-dependent, with larger shifts observed in more polar solvents like DMSO and MeOH. nih.gov
Table 1: Photophysical Data of Representative Substituted Quinolines in Various Solvents This table presents data for related compounds to illustrate the typical photophysical properties of substituted quinolines, as direct experimental data for this compound is not available in the cited literature.
| Compound/Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol / CHCl₃ | 371 | 430 | 59 | 0.44 | nih.gov |
| (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol / DMSO | 372 | 437 | 65 | 0.50 | nih.gov |
| (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol / MeOH | 369 | 434 | 65 | 0.49 | nih.gov |
| 8-Hydroxyquinoline-phosphinate analogue (QL1) / MeOH-HEPES buffer | - | 492 | - | - | researchgate.net |
| 8-Hydroxyquinoline-thiophosphinate analogue (QL2) / MeOH-HEPES buffer | - | 508 | - | - | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MS, HRMS, GC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer. cromlab-instruments.es
For this compound, the molecular formula is C₁₁H₁₂NOP. The calculated monoisotopic mass is 205.0656 g/mol . An HRMS analysis would be expected to confirm this elemental composition with high precision.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide structural confirmation. The mass spectrum of the parent quinoline molecule is characterized by an intense molecular ion peak and a significant fragment corresponding to the loss of HCN (27 mass units). mcmaster.ca For this compound, the fragmentation would be influenced by both the quinoline ring and the dimethylphosphoryl group. Organophosphorus compounds often undergo characteristic cleavages around the phosphorus atom. nih.gov
Expected fragmentation pathways for this compound would include:
Cleavage of the P-C(quinoline) bond.
Loss of methyl radicals (•CH₃) from the phosphoryl group.
Loss of the dimethylphosphoryl group itself.
Fragmentation of the quinoline ring, similar to the parent molecule.
Table 2: Predicted Key Mass Fragments for this compound This table is based on general fragmentation principles for quinolines and organophosphorus compounds, as direct experimental mass spectra for this compound are not available in the cited literature.
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Formula of Fragment |
| 205 | Molecular Ion [M]⁺ | [C₁₁H₁₂NOP]⁺ |
| 190 | [M - CH₃]⁺ | [C₁₀H₉NOP]⁺ |
| 128 | [Quinoline-7-yl]⁺ | [C₉H₆N]⁺ |
| 77 | [P(O)(CH₃)₂]⁺ | [C₂H₆OP]⁺ |
| 101 | [C₈H₅N]⁺ (from quinoline ring fragmentation) | [C₈H₅N]⁺ |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. rsc.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.
While a crystal structure for this compound has not been reported in the surveyed literature, data from related phosphine oxide structures can be used to predict its solid-state characteristics. For example, the crystal structure of triphenylphosphine (B44618) oxide has been determined, showing a P-O bond length of 1.46 Å and a mean P-C bond length of 1.76 Å. rsc.org The geometry around the pentavalent phosphorus atom in this compound is expected to be tetrahedral.
The phosphine oxide group is a strong hydrogen bond acceptor, which would likely play a significant role in the crystal packing of this compound. nih.gov Intermolecular interactions such as C-H···O hydrogen bonds involving the phosphoryl oxygen and aromatic C-H donors are anticipated. Furthermore, π-π stacking interactions between the quinoline ring systems of adjacent molecules could also be a prominent feature in the crystal lattice. The planarity of the quinoline ring would be maintained, with the P-C bond connecting the dimethylphosphoryl group to the C7 position of the ring.
Table 3: Illustrative Crystallographic Data for Triphenylphosphine Oxide This table presents data for a related phosphine oxide to provide context for the expected structural parameters, as crystallographic data for this compound is not available in the cited literature.
| Parameter | Value | Reference |
| Compound | Triphenylphosphine Oxide | rsc.org |
| Crystal System | Orthorhombic | rsc.org |
| Space Group | Pbca | rsc.org |
| a (Å) | 29.120 | rsc.org |
| b (Å) | 9.143 | rsc.org |
| c (Å) | 11.252 | rsc.org |
| P–O Bond Length (Å) | 1.46 | rsc.org |
| Mean P–C Bond Length (Å) | 1.76 | rsc.org |
Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about decomposition and thermal stability. DTA measures the temperature difference between a sample and an inert reference, revealing information about phase transitions like melting, crystallization, and decomposition.
For this compound, a TGA thermogram would likely show a stable region up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The initial decomposition might involve the loss of the dimethylphosphoryl group or fragmentation of the quinoline ring system. The DTA or DSC curve would indicate the temperatures at which these decomposition events are endothermic or exothermic.
Table 4: Thermal Analysis Data for a Related Phosphorus Compound This table shows thermal decomposition data for a related compound to illustrate the type of information gained from thermal analysis, as specific TGA/DTA data for this compound is not available in the cited literature.
| Compound | Technique | Onset Temperature (T_onset) | Peak Temperature (T_peak) | Mass Loss (%) | Reference |
| (Methyloxycarbonylmethyl)triphenylphosphonium bromide | TGA | 164 °C | - | >99 (multiple steps) | beilstein-journals.org |
| Benziodoxolone-based phosphorus ylid (2) | DSC | 225 °C | 231 °C | - | beilstein-journals.org |
Coordination Chemistry and Advanced Material Applications
Quinoline (B57606) Derivatives as Ligands in Metal Complexation
Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordinating site. The versatility of the quinoline scaffold allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the resulting ligands and their metal complexes.
The coordination of quinoline derivatives to metal centers can lead to the formation of mononuclear, binuclear, or even polynuclear complexes with diverse geometries, including octahedral, square planar, and tetrahedral arrangements. The specific coordination mode and the resulting structure of the metal complex are influenced by several factors, including the nature of the metal ion, the substituents on the quinoline ring, and the reaction conditions. For instance, Schiff base ligands derived from quinoline have been shown to coordinate with transition metals like copper, nickel, cobalt, and zinc, forming complexes with interesting biological and catalytic properties nih.govresearchgate.net.
The introduction of a phosphoryl group, as in 7-(dimethylphosphoryl)quinoline, adds another potential coordination site—the phosphoryl oxygen. This allows the ligand to act as a bidentate or even a bridging ligand, leading to the formation of more complex coordination architectures. The coordination behavior of such P,N-ligands is of significant interest in the development of new catalysts and functional materials nih.gov.
Rational Design of Phosphorus-Containing Quinoline Ligands for Specific Applications
The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. For phosphorus-containing quinoline ligands like this compound, the design principles revolve around the fine-tuning of their steric and electronic properties to achieve desired functionalities.
Steric Effects: The steric bulk of the substituents on both the quinoline ring and the phosphorus atom plays a crucial role in determining the coordination geometry and the accessibility of the metal center. Bulky substituents can create a specific chiral environment around the metal, which is essential for asymmetric catalysis nih.gov. The cone angle, a concept developed by Tolman, is a useful parameter for quantifying the steric bulk of phosphine (B1218219) ligands and predicting their influence on the catalytic activity and selectivity of their metal complexes libretexts.org.
By systematically varying the steric and electronic parameters of phosphorus-containing quinoline ligands, it is possible to design catalysts with high activity, selectivity, and stability for specific organic transformations rsc.orggessnergroup.com. For instance, the development of novel quinoline-based ligands has been crucial for advancing palladium-catalyzed C-H activation reactions nih.gov.
Investigation of Optoelectronic Properties and Potential Applications
Quinoline derivatives are known to possess interesting photophysical properties, making them promising candidates for various optoelectronic applications. These properties are largely dictated by the extent of π-conjugation in the molecule and the nature of the substituents on the quinoline ring.
Many quinoline derivatives exhibit strong fluorescence with high quantum yields, which can be tuned across the visible spectrum by chemical modification researchgate.netnih.govmdpi.com. The introduction of a phosphoryl group can influence the photophysical properties by altering the electronic structure of the molecule. Metal complexes of quinoline derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other light-emitting devices researchgate.netbohrium.comrsc.org. The coordination of a metal ion can lead to the formation of emissive metal-to-ligand charge transfer (MLCT) states, which can enhance the luminescence efficiency and tune the emission color.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Trifluoromethylated quinoline-phenol Schiff base 1 | 360 | 480 | 0.15 | nih.gov |
| Trifluoromethylated quinoline-phenol Schiff base 2 | 365 | 495 | 0.20 | nih.gov |
| 8-hydroxyquinoline (B1678124) analogue 1 | 350 | 520 | - | researchgate.net |
| 8-hydroxyquinoline analogue 2 | 360 | 535 | - | researchgate.net |
Catalytic Roles of Quinoline-Based Compounds in Organic Transformations
Quinoline derivatives have emerged as versatile ligands and catalysts in a wide range of organic transformations, including hydrogenation and cross-coupling reactions. The presence of both a nitrogen atom and a modifiable aromatic scaffold makes them highly adaptable for catalytic applications.
Hydrogenation Reactions: The hydrogenation of quinolines to tetrahydroquinolines is an important transformation for the synthesis of various biologically active compounds. While quinolines can act as poisons for traditional noble metal catalysts like palladium and platinum, they have been shown to act as promoters in gold-catalyzed hydrogenation reactions fudan.edu.cn. This unexpected promotional effect allows for the selective hydrogenation of the heterocyclic ring under mild conditions, leaving other functional groups intact fudan.edu.cnacs.org. Ruthenium complexes bearing chiral diamine ligands have also been successfully employed for the highly enantioselective hydrogenation of a wide range of quinoline derivatives acs.orgnih.gov. Furthermore, cobalt-based heterogeneous catalysts have been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines nih.gov.
Cross-Coupling Reactions: Quinoline-based ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. In some cases, the quinoline substrate itself can act as a ligand, facilitating the catalytic cycle without the need for an external ligand soton.ac.uk. Nickel complexes supported by quinoline-based ligands have also been developed for the cross-coupling of arylzinc reagents with aryl chlorides rsc.orgresearchgate.net. The modular nature of the quinoline scaffold allows for the synthesis of ditopic ligands that can be used in the self-assembly of metallarectangles with potential applications in catalysis and materials science rsc.org. Phosphine-catalyzed syntheses of quinolines have also been reported, offering a metal-free approach to these important heterocycles nih.gov.
The catalytic activity of metal complexes with phosphorus-containing quinoline ligands, such as this compound, is an area of active research. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in the same ligand can lead to unique reactivity and selectivity in catalysis researchgate.net.
Q & A
Q. How can researchers reconcile conflicting results between in vitro and in vivo efficacy studies?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use PBPK modeling to extrapolate in vitro IC to effective in vivo doses. Validate with transgenic animal models .
Ethical & Methodological Considerations
Q. What frameworks ensure rigor in designing studies on this compound derivatives?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal development. For mechanistic studies, use PICO (Population: cell lines; Intervention: compound concentration; Comparison: vehicle control; Outcome: receptor occupancy) to structure hypotheses .
Q. How should researchers address potential neurotoxicity in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
